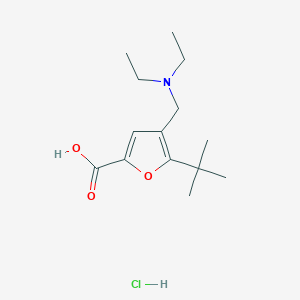

5-(Tert-butyl)-4-((diethylamino)methyl)furan-2-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Tert-butyl)-4-((diethylamino)methyl)furan-2-carboxylic acid hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its furan ring structure, which is substituted with a tert-butyl group, a diethylamino methyl group, and a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl)-4-((diethylamino)methyl)furan-2-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a strong base.

Attachment of the diethylamino methyl group: This can be done through nucleophilic substitution reactions using diethylamine and formaldehyde.

Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Tert-butyl)-4-((diethylamino)methyl)furan-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The diethylamino methyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

- Substitution

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Alcohol derivatives.

Biologische Aktivität

5-(Tert-butyl)-4-((diethylamino)methyl)furan-2-carboxylic acid hydrochloride, also known by its CAS number 435341-89-2, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C15H26ClN3O3

- Molecular Weight : 303.84 g/mol

- CAS Number : 435341-89-2

The compound features a furan ring substituted with a tert-butyl group and a diethylamino group, which may influence its pharmacological properties.

Antimicrobial Properties

Research indicates that derivatives of furan compounds exhibit significant antimicrobial activity. For instance, compounds similar to 5-(tert-butyl)-4-((diethylamino)methyl)furan-2-carboxylic acid have demonstrated effectiveness against various strains of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4–8 µg/mL against resistant strains, suggesting a promising therapeutic potential in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has been evaluated for its anticancer properties. A study on related furan derivatives revealed that they could inhibit the proliferation of cancer cells, with IC50 values indicating potent activity against specific cancer lines. For example, one derivative showed an IC50 value of 0.126 µM against the MDA-MB-231 triple-negative breast cancer cell line, while exhibiting significantly lower toxicity towards normal cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.126 | 20 |

| Compound B | MCF10A | >2.5 | - |

This selectivity suggests that the compound can effectively target cancer cells while sparing normal cells, a critical factor in drug development.

The proposed mechanisms through which 5-(tert-butyl)-4-((diethylamino)methyl)furan-2-carboxylic acid exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.

- Antibacterial Mechanism : It is hypothesized that the furan structure contributes to membrane disruption in bacterial cells, enhancing its antimicrobial efficacy.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A recent investigation into the antimicrobial properties of furan derivatives highlighted their effectiveness against resistant bacterial strains. The study utilized various assays to determine the MIC and cytotoxicity profiles, confirming the potential application of these compounds in treating infections caused by resistant pathogens . -

Anticancer Research :

Another study focused on the anticancer potential of a related compound showcased its ability to induce apoptosis in breast cancer cells while demonstrating a favorable safety profile in vivo. The pharmacokinetic studies indicated moderate exposure levels with slow elimination rates, supporting further exploration for therapeutic use .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that 5-(tert-butyl)-4-((diethylamino)methyl)furan-2-carboxylic acid hydrochloride exhibits promising anticancer activity. In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. For instance, it has been shown to induce apoptosis in MDA-MB-231 triple-negative breast cancer cells, with an IC50 value indicating effective cytotoxicity at low concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values reported are competitive with existing antibiotics, highlighting its potential as a novel antimicrobial agent .

Neurological Implications

There is emerging evidence that this compound may influence neurological pathways. Its structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Ongoing investigations focus on its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Drug Formulation

This compound is being explored as a candidate for drug formulation due to its favorable solubility and stability profiles. Formulation studies aim to enhance its pharmacokinetic properties through various delivery mechanisms, including nanoparticles and liposomal encapsulation .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Anticancer Activity | Demonstrated significant cytotoxic effects on MDA-MB-231 cells with an IC50 of 0.126 μM | Potential use in targeted cancer therapies |

| Evaluation of Antimicrobial Effects | Effective against MRSA with MIC values of 4–8 μg/mL | Development of new antibiotics for resistant infections |

| Neuroprotective Studies | Indicated reduction in oxidative stress markers in neuronal cultures | Possible treatment for neurodegenerative disorders |

Eigenschaften

IUPAC Name |

5-tert-butyl-4-(diethylaminomethyl)furan-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3.ClH/c1-6-15(7-2)9-10-8-11(13(16)17)18-12(10)14(3,4)5;/h8H,6-7,9H2,1-5H3,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZHQRMJIRZAMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(OC(=C1)C(=O)O)C(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.